molecular formula C21H27ClN2O B13742939 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride CAS No. 37129-56-9

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B13742939
CAS No.: 37129-56-9
M. Wt: 358.9 g/mol
InChI Key: QLWBPTBQKCFUBG-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride typically involves the condensation of indole derivatives with appropriate amines and aldehydes. One common method is the Knoevenagel condensation reaction, which involves the reaction of an indole derivative with an aldehyde in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated indole derivatives with bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further modified for specific applications in medicinal chemistry.

Scientific Research Applications

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-methyl-3-phenyl-2H-indol-2-one hydrochloride is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity

Properties

CAS No.

37129-56-9

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

diethyl-[2-(3-methyl-2-oxo-3-phenylindol-1-yl)ethyl]azanium;chloride

InChI

InChI=1S/C21H26N2O.ClH/c1-4-22(5-2)15-16-23-19-14-10-9-13-18(19)21(3,20(23)24)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H

InChI Key

QLWBPTBQKCFUBG-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2C(C1=O)(C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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